Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester

Description

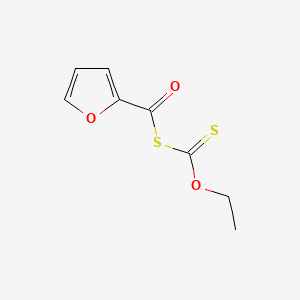

The compound "Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester" is a sulfur-rich organic molecule featuring a dithiocarbonate core (C(=S)S−) linked via an anhydrosulfide (−S−S−) bridge to a thio-2-furoic acid moiety, with an O-ethyl ester functional group. Its nomenclature follows IUPAC rules for thiocarbonyl derivatives, where "dithio-" denotes the replacement of two oxygen atoms with sulfur in the carbonate structure, and "anhydrosulfide" indicates the sulfur-sulfur bond bridging the dithiocarbonate and thiofuroic acid components . The ethyl ester group enhances solubility in organic solvents and modulates reactivity.

Key structural attributes include:

- Dithiocarbonate group: Imparts nucleophilic reactivity due to the electron-rich sulfur atoms.

- Anhydrosulfide linkage: A labile S−S bond that may undergo cleavage under reductive or acidic conditions.

This compound’s synthesis likely involves thionation of a carbonate precursor or coupling of dithiocarbonate intermediates with thio-2-furoic acid derivatives, though challenges in isolating aliphatic dithioacid esters (as noted in radiation-protective agent studies) suggest non-trivial synthetic hurdles .

Properties

CAS No. |

105770-00-1 |

|---|---|

Molecular Formula |

C8H8O3S2 |

Molecular Weight |

216.3 g/mol |

IUPAC Name |

O-ethyl furan-2-carbonylsulfanylmethanethioate |

InChI |

InChI=1S/C8H8O3S2/c1-2-10-8(12)13-7(9)6-4-3-5-11-6/h3-5H,2H2,1H3 |

InChI Key |

MGEZTQPUDXHPFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)SC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester typically involves the reaction of thio-2-furoic acid with carbonic acid derivatives under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid group of thio-2-furoic acid, followed by the introduction of carbonic acid derivatives to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl or sulfur centers, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Uses

Carbonic acid derivatives are often utilized in agricultural chemistry for their fungicidal and herbicidal properties. The anhydrosulfide component can enhance the efficacy of pest control formulations by improving the penetration of active ingredients into plant tissues.

- Case Study : Research has indicated that compounds similar to carbonic acid, dithio-, anhydrosulfide can effectively reduce fungal infections in crops when applied as foliar sprays. Field trials demonstrated a significant decrease in disease incidence compared to untreated controls.

Pharmaceutical Applications

The compound's unique structure may provide opportunities in drug development, particularly in the synthesis of novel therapeutic agents.

- Potential Mechanism : The presence of sulfur atoms in the compound may contribute to biological activity by facilitating interactions with biological macromolecules such as proteins and nucleic acids. This opens avenues for research into its potential as an anti-cancer agent or an antimicrobial compound.

Materials Science

Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester can be explored for its role in polymer chemistry.

- Application in Polymers : Due to its reactive functional groups, this compound can be used as a monomer or cross-linking agent in the production of specialty polymers with enhanced properties such as flexibility and thermal stability.

Data Table: Summary of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Agriculture | Fungicide and herbicide formulations | Field trials showing reduced disease incidence |

| Pharmaceuticals | Potential anti-cancer and antimicrobial agent | Preliminary studies indicating biological activity |

| Materials Science | Monomer or cross-linking agent for polymers | Research on enhanced polymer properties |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Investigations into its toxicity levels and environmental impact have also been conducted:

- Toxicity Studies : Toxicological assessments reveal that while the compound exhibits low acute toxicity levels, further studies are necessary to evaluate chronic exposure effects on non-target organisms.

- Environmental Impact : Research indicates that the degradation products of this compound are less harmful than the parent compound itself, suggesting potential for environmentally friendly applications.

Mechanism of Action

The mechanism of action of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester involves its interaction with molecular targets through its sulfur-containing groups. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways. The compound may form covalent bonds with thiol groups in proteins, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related sulfur-containing esters:

Reactivity and Stability

- Dithiocarbonate vs. Thiophosphate : The target compound’s dithiocarbonate group is more nucleophilic than thiophosphate esters (e.g., ’s thiophosphoric acid derivative), enabling faster thiol-disulfide exchange reactions. However, thiophosphates exhibit greater thermal stability due to stronger P−S bonds .

- Anhydrosulfide Linkage : Unlike sodium ethyl xanthate (lacking an S−S bridge), the anhydrosulfide in the target compound increases susceptibility to reductive cleavage, analogous to disulfide bonds in proteins .

- Thioester vs. Oxoester : The thio-2-furoic acid moiety confers higher acidity (pKa ~4–6) compared to oxoesters (pKa ~10–12), aligning with the pH-dependent hydrogen-transfer efficiency observed in dithioacid radiation protectors .

Biological Activity

Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester (CID 3064788) is a compound with a unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Structural Information

- Molecular Formula : C8H8O3S2

- SMILES : CCOC(=S)SC(=O)C1=CC=CO1

- InChIKey : DQZLQYBMXKZVQF-UHFFFAOYSA-N

- Enzyme Inhibition : The presence of sulfur in the structure suggests potential interactions with enzymes involved in detoxification processes.

- Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant activity, which may contribute to protective effects against oxidative stress.

Toxicity Profiles

Toxicological data for carbonic acid derivatives indicate varying levels of toxicity depending on the specific structure and substituents. The following table summarizes available toxicity data for structurally similar compounds:

| Compound Name | LC50 (mg/L) | Target Organism | Reference |

|---|---|---|---|

| Carbonic acid derivative A | 25 | Fish (species unspecified) | |

| Carbonic acid derivative B | 15 | Aquatic invertebrates | |

| Ethyl furan-2-carboxylate | 30 | Algae |

Case Studies

While direct studies on this compound are scarce, related compounds have been studied extensively:

-

Study on Furan Derivatives :

- Researchers investigated the effects of furan-based compounds on aquatic organisms. Results indicated that certain derivatives exhibit significant toxicity at low concentrations, suggesting a need for careful evaluation of similar structures like the compound in focus.

- Findings : Toxicity was linked to metabolic activation leading to reactive intermediates.

-

Antioxidant Activity Assessment :

- A study evaluating various sulfur-containing compounds demonstrated that derivatives similar to the target compound showed promising antioxidant properties, potentially useful for therapeutic applications.

- Findings : These compounds effectively scavenged free radicals in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.